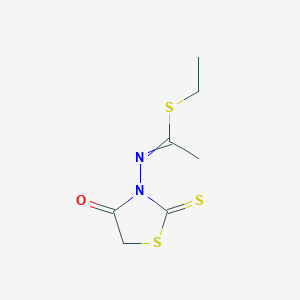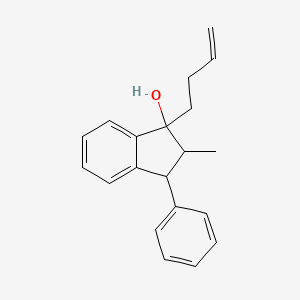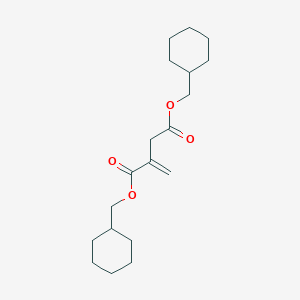
Bis(cyclohexylmethyl) 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclohexylmethyl) 2-methylidenebutanedioate is a chemical compound with the molecular formula C19H30O4. It is known for its unique structure, which includes two cyclohexylmethyl groups attached to a 2-methylidenebutanedioate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexylmethyl) 2-methylidenebutanedioate typically involves the esterification of 2-methylidenebutanedioic acid with cyclohexylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclohexylmethyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Applications De Recherche Scientifique
Bis(cyclohexylmethyl) 2-methylidenebutanedioate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(cyclohexylmethyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The cyclohexylmethyl groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(phenylmethyl) 2-methylidenebutanedioate
- Bis(ethylmethyl) 2-methylidenebutanedioate
- Bis(propylmethyl) 2-methylidenebutanedioate
Uniqueness
Bis(cyclohexylmethyl) 2-methylidenebutanedioate is unique due to its cyclohexylmethyl groups, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
72414-34-7 |
|---|---|
Formule moléculaire |
C19H30O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
bis(cyclohexylmethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C19H30O4/c1-15(19(21)23-14-17-10-6-3-7-11-17)12-18(20)22-13-16-8-4-2-5-9-16/h16-17H,1-14H2 |
Clé InChI |
KIFIQSNPRDDQSQ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(=O)OCC1CCCCC1)C(=O)OCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


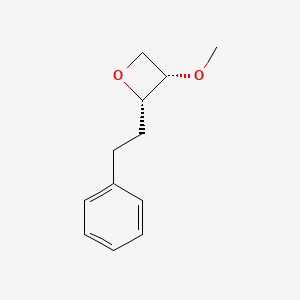
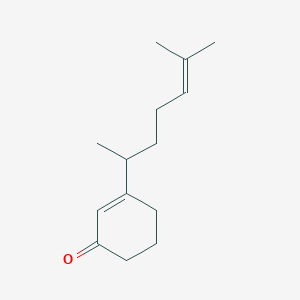

![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
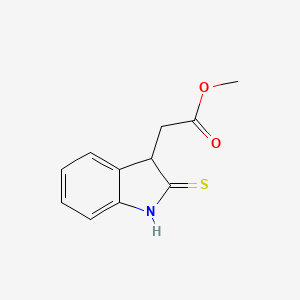
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
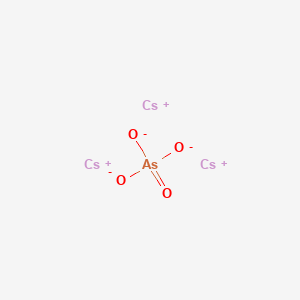
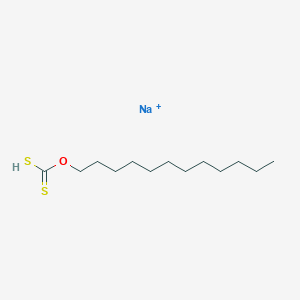
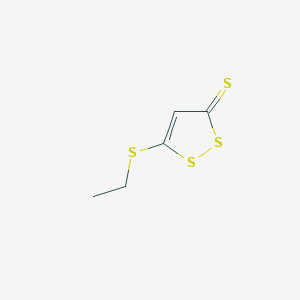
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
